Thermal vs. Photochemical Smiles Rearrangement: Ortho Isomer Reacts Cleanly Under Mild Conditions
In a direct comparison of ortho, meta, and para isomers of β-(nitrophenoxy)ethylamine, the ortho isomer underwent clean thermal Smiles rearrangement in aqueous NaOH to yield 2-(2-nitrophenoxy)ethanol, whereas the meta isomer required photochemical activation (triplet state) for the analogous transformation [1]. The para isomer also reacted thermally but produced a different product distribution. This ortho-specific thermal reactivity eliminates the need for specialized photochemical equipment and mitigates side reactions associated with excited-state pathways.
| Evidence Dimension | Smiles rearrangement activation mode |
|---|---|
| Target Compound Data | Clean thermal reaction in aqueous NaOH |
| Comparator Or Baseline | Meta isomer requires photochemical activation (triplet state) |
| Quantified Difference | Ortho: thermal only; Meta: photochemical only; Qualitative selectivity difference confirmed by product isolation |
| Conditions | Aqueous alkaline solution, thermal (dark) vs. photochemical (UV irradiation) |
Why This Matters
Procurement of the ortho isomer ensures compatibility with scalable thermal processes, avoiding the cost and complexity of photochemical reactors required for the meta isomer.
- [1] Wubbels, G. G.; Halverson, A. M.; Oxman, J. D.; De Bruyn, V. H. Regioselectivity of Photochemical and Thermal Smiles Rearrangements and Related Reactions of β-(Nitrophenoxy)ethylamines. J. Org. Chem. 1985, 50, 4499–4504. View Source
